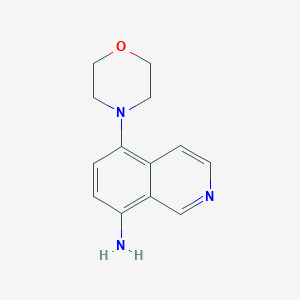

5-(Morpholin-4-yl)isoquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Morpholin-4-yl)isoquinolin-8-amine is a compound with the molecular formula C13H15N3O and a molecular weight of 229.283 . It is used for research purposes.

Molecular Structure Analysis

The InChI code for 5-(Morpholin-4-yl)isoquinolin-8-amine is 1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 . This code provides a specific description of the compound’s molecular structure.It has a molecular weight of 229.28 . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been studied for its potential antitumor activity . In a series of 5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amines, the replacement of the piperidine group with 4-methylpiperidine led to a very active compound . This suggests that the compound could be used in the development of new antitumor drugs.

Docking Analysis

The compound has been used in docking analysis . This is a method which predicts the orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Synthesis of New Heterocyclic Compounds

The compound has been used in the synthesis of new heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, making this a significant area of research.

Electrochemical Reactions

The compound has been used in electrochemical reactions . An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields . This suggests that the compound could be used in the development of new electrochemical processes.

C–H/N–H Cross-Coupling

The compound has been used in C–H/N–H cross-coupling . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields .

Medicinal Chemistry

Morpholine is considered a favored scaffold for medicinal chemistry . Synthetic and natural molecules bearing a morpholine substituent have multiple biological activities, as well as improved pharmacokinetic and metabolic profiles . This makes “5-(Morpholin-4-yl)isoquinolin-8-amine” a promising compound for further research in medicinal chemistry.

Dyes Industry

Isoquinoline derivatives and isoquinolinium salts, which “5-(Morpholin-4-yl)isoquinolin-8-amine” could potentially be used to synthesize, have applications in the dyes industry . This suggests that the compound could be used in the development of new dyes.

Biochemistry

Given the wide range of applications in medicinal chemistry and the potential for use in the synthesis of new heterocyclic compounds, “5-(Morpholin-4-yl)isoquinolin-8-amine” could also have significant applications in biochemistry .

Safety and Hazards

Propiedades

IUPAC Name |

5-morpholin-4-ylisoquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSAZZQMIRKVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CN=CC3=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2857783.png)

![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)

![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)

![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)